![molecular formula C15H10Cl2N2OS B2556971 (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-80-2](/img/structure/B2556971.png)

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

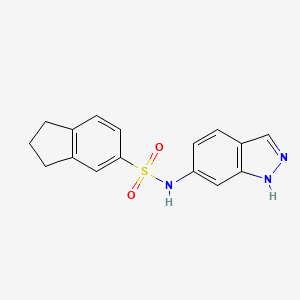

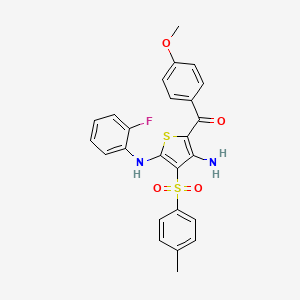

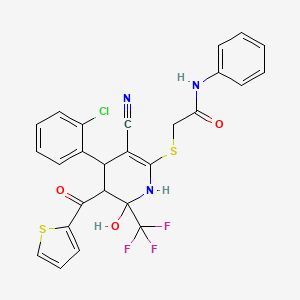

Benzothiazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are known for their antibacterial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The reaction progress is typically monitored by thin layer chromatography (TLC) .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the presence of chlorine in the molecule can be confirmed by observing an isotopic peak in the mass spectrum .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting points of these compounds can be determined using an instrument like the Electro thermal-9100 .Scientific Research Applications

Synthesis and Pharmacological Applications

- Synthesis and Evaluation of Anti-Inflammatory and Analgesic Properties : A study by Kumar & Singh (2020) focused on synthesizing derivatives of benzothiazole, including compounds related to "(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide". These compounds exhibited significant anti-inflammatory and analgesic effects in animal models.

Anticancer Activity

Pro-Apoptotic Indapamide Derivatives for Melanoma : Yılmaz et al. (2015) synthesized derivatives of indapamide, structurally related to the compound , and evaluated their pro-apoptotic activity against melanoma cell lines. One compound showed significant growth inhibition at specific concentrations, indicating potential as an anticancer agent (Yılmaz et al., 2015).

Anticancer Evaluation of Thiazolidinone Derivatives : Havrylyuk et al. (2010) conducted an antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, finding some derivatives to exhibit anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010).

Chemical Synthesis and Characterization

- Crystal Structure of Benzamide Derivatives : Research by Kansız et al. (2018) focused on the crystal structure of benzamide derivatives, highlighting the importance of structural characterization in understanding the properties and potential applications of these compounds (Kansız et al., 2018).

Sensor Applications

- Fluorescent Sensors for Metal Ions : Suman et al. (2019) designed benzimidazole/benzothiazole-based azomethines that act as fluorescent sensors, demonstrating their ability to detect Al3+ and Zn2+ ions. These findings suggest potential applications in environmental monitoring and bioanalysis (Suman et al., 2019).

Antimicrobial Activity

- Antimicrobial Activity of Benzimidazole Derivatives : A study by Abdellatif et al. (2013) explored the antimicrobial potential of novel 2-substituted-1Hbenzimidazole derivatives, indicating the broad-spectrum applications of these compounds in combating microbial infections (Abdellatif et al., 2013).

Mechanism of Action

While the specific mechanism of action for “(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, benzothiazole derivatives are known to exhibit their biological activities through various mechanisms. For instance, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing the production of toxins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLHPMHKHVNOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)

![N-(4-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2556895.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2556896.png)

![3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2556901.png)

![N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2556904.png)

![2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2556905.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)